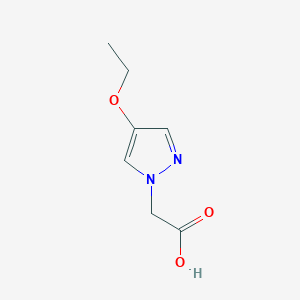
4-(Difluoromethoxy)-3-methylbenzaldehyde
Descripción general
Descripción
The compound “4-(Difluoromethoxy)-3-methylbenzaldehyde” likely belongs to the class of organic compounds known as difluoromethoxy compounds . These compounds contain a difluoromethoxy group, which consists of a methoxy group where two hydrogen atoms are replaced by two fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “4-(Difluoromethoxy)-3-methylbenzaldehyde” are not available, similar compounds such as “4-(Difluoromethoxy)nitrobenzene” can be synthesized by reacting 4-nitrophenol with KOH, water, and methanol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical synthesis of aromatic aldehydes, including structures similar to 4-(Difluoromethoxy)-3-methylbenzaldehyde, is crucial in the pharmaceutical, perfumery, and food flavoring industries. For instance, the synthesis of vanillin, a closely related compound, highlights the importance of aromatic aldehydes in various applications (Tan Ju & Liao Xin, 2003). Moreover, the catalytic oxidation of lignins into aromatic aldehydes demonstrates the potential for deriving valuable chemicals from biomass, indicating a sustainable approach to synthesizing compounds like 4-(Difluoromethoxy)-3-methylbenzaldehyde (V. Tarabanko & N. Tarabanko, 2017).
Biological Activity and Applications
The study of various aldehydes, including their bioactive properties, is significant for developing new therapeutic and diagnostic agents. For example, fluorescent chemosensors based on certain aldehydes can detect metal ions and other analytes, showing the versatility of aldehydes in chemical sensing applications (P. Roy, 2021). Additionally, the analysis of aldehydes like 4-hydroxy-2-nonenal reveals their role in oxidative stress and potential impact on food safety and health, underscoring the importance of understanding these compounds' biological effects (Hongxia Liao, Mengting Zhu, & Yi Chen, 2020).
Environmental Impact and Analytical Methods
The presence and analysis of aromatic aldehydes in the environment, particularly their degradation and the efficacy of removal methods, are critical for environmental protection. Research on advanced oxidation processes for removing contaminants like acetaminophen showcases the relevance of understanding the environmental behavior of complex organic molecules, which can be extrapolated to substances like 4-(Difluoromethoxy)-3-methylbenzaldehyde (Mohammad Qutob et al., 2022). Furthermore, the adsorption behavior of perfluorinated compounds emphasizes the importance of effective removal techniques for persistent organic pollutants, relevant to managing the environmental impact of various aldehydes (Ziwen Du et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(difluoromethoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQULEZGYCYXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-3-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)


![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)
![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)






